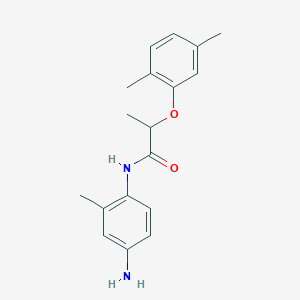

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide

Beschreibung

Historical Context and Compound Discovery

The development of N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide emerged from systematic investigations into propanamide derivatives during the early 21st century, particularly within the context of advancing medicinal chemistry research focused on selective androgen receptor modulation. The compound represents part of a broader research initiative examining the pharmacological potential of structurally modified propanamide scaffolds, where researchers have systematically explored various aromatic substitution patterns to optimize biological activity profiles. Historical development of this particular compound can be traced to comprehensive screening programs that evaluated diverse aromatic propanamide derivatives for their ability to function as selective androgen receptor degraders, with the specific combination of 4-amino-2-methylphenyl and 2,5-dimethylphenoxy substituents representing an optimized structural arrangement identified through extensive structure-activity relationship studies.

The discovery process involved methodical synthetic chemistry approaches where researchers incorporated different basic heteromonocyclic and aromatic ring structural elements into the common propanamide pharmacophore, ultimately leading to the identification of this compound as a compound of particular interest. Research documentation indicates that this compound emerged from collaborative efforts between academic institutions and pharmaceutical research organizations, reflecting the interdisciplinary nature of modern drug discovery programs. The historical significance of this compound extends beyond its individual properties to represent a milestone in the systematic exploration of propanamide chemical space, demonstrating how strategic structural modifications can lead to compounds with enhanced specificity and potentially improved therapeutic profiles.

Classification and Relationship to Propanamide Derivatives

This compound belongs to the broader classification of N-aryl-propanamides, which constitute a significant subfamily within the propanamide chemical class. Propanamide itself, represented by the chemical formula CH3CH2C=O(NH2), serves as the fundamental structural unit from which more complex derivatives are constructed through systematic substitution and modification strategies. The relationship between this compound and its parent propanamide structure involves replacement of the simple amide nitrogen with a complex aromatic amine system, specifically the 4-amino-2-methylphenyl group, while simultaneously introducing the 2,5-dimethylphenoxy substituent at the alpha position of the propanoic acid backbone.

This structural classification places the compound within a specific subset of propanamide derivatives characterized by dual aromatic substitution patterns that significantly alter both the electronic and steric properties compared to the parent compound. Recent research has demonstrated that N-aryl-propanamides exhibit distinct biological activities compared to simpler propanamide derivatives, with the aromatic substitution patterns playing crucial roles in determining selectivity and potency profiles. The compound's classification as a selective androgen receptor degrader represents a functional classification that overlays its structural chemical classification, highlighting how specific structural modifications within the propanamide framework can lead to highly specialized biological activities.

The relationship to other propanamide derivatives extends to synthetic accessibility and chemical reactivity patterns, where this compound shares common synthetic pathways with related compounds while maintaining unique structural features that distinguish its chemical behavior. This classification system provides researchers with a framework for understanding structure-activity relationships within the propanamide family and guides the development of related compounds with potentially enhanced or modified properties.

Significance in Organic Chemistry and Chemical Research

The significance of this compound in organic chemistry extends across multiple research domains, particularly in the development of advanced synthetic methodologies and the exploration of structure-activity relationships in bioactive compounds. From a synthetic chemistry perspective, the compound represents a sophisticated example of multi-step organic synthesis involving the convergent assembly of complex aromatic systems with carefully positioned functional groups. The synthesis of this compound requires mastery of various organic chemistry techniques, including aromatic substitution reactions, amide bond formation, and ether linkage construction, making it an excellent model compound for advancing synthetic organic chemistry methodologies.

Research significance extends to the compound's role as a representative member of the selective androgen receptor degrader class, where systematic studies of its structure and related analogs have contributed to fundamental understanding of how specific molecular architectures interact with biological targets. The compound has served as a valuable tool in structure-activity relationship studies, where researchers have systematically modified individual structural components to understand their contributions to overall biological activity. These investigations have advanced theoretical understanding of how aromatic substitution patterns, amide linkage geometry, and overall molecular shape influence biological selectivity and potency.

Within the broader context of chemical research, this compound represents an important case study in rational drug design, where computational chemistry approaches have been combined with experimental synthesis and biological evaluation to optimize compound properties. The compound's significance extends to materials science applications, where propanamide derivatives have shown potential in various technological applications beyond their primary biological activities. Research involving this compound has contributed to advancing analytical chemistry techniques, particularly in the development of methods for characterizing complex aromatic amide systems and understanding their physical and chemical properties.

Nomenclature and Identification Systems

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry systematic naming conventions, where each component of the complex molecular structure is specifically designated according to standardized chemical nomenclature rules. The name begins with the designation "N-" indicating substitution at the amide nitrogen, followed by the complete description of the aromatic amine substituent as "(4-Amino-2-methylphenyl)" which specifies the positions of the amino and methyl groups on the phenyl ring. The "2-(2,5-dimethylphenoxy)" component describes the phenoxy substituent at the second carbon of the propanoic acid chain, with the dimethyl substitution pattern clearly indicated by the positional numbers.

The compound's identification within chemical databases relies on multiple complementary systems, with the Chemical Abstracts Service number 954254-91-2 serving as the primary unique identifier for literature searches and commercial procurement. The molecular descriptor language Simplified Molecular Input Line Entry System representation "CC(OC1=CC(C)=CC=C1C)C(NC2=CC=C(N)C=C2C)=O" provides a linear text-based description of the molecular structure that enables computational chemistry applications and database searches. The compound's molecular descriptor language number MFCD09737351 represents another standardized identification system used in chemical inventory management and research documentation.

Additional identification systems include the International Chemical Identifier key and various spectroscopic fingerprint databases that catalogue the compound's nuclear magnetic resonance, infrared, and mass spectrometry characteristics. The systematic nomenclature approach ensures precise communication among researchers and enables accurate identification of the compound across different research contexts and geographical regions. These multiple identification systems collectively provide a comprehensive framework for referencing this compound in scientific literature, regulatory documentation, and commercial transactions, ensuring consistency and accuracy in chemical research and development activities.

Eigenschaften

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-11-5-6-12(2)17(9-11)22-14(4)18(21)20-16-8-7-15(19)10-13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGCLBYZWKCWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Chloroacetamides

The synthesis begins with the reaction of the phenolic compounds with chloroacetyl chloride in the presence of a base such as triethylamine. This step forms chloroacetamides as intermediates.

Coupling Reaction

The chloroacetamides undergo nucleophilic substitution or coupling reactions under basic conditions to yield the final product:

- Reaction Conditions : Typically conducted in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

- Temperature : Reactions are often performed at room temperature or slightly elevated temperatures to enhance yield.

Industrial Production Methods

In an industrial context, the following methods may be employed:

- Large-scale Reactors : Utilization of reactors designed to manage exothermic reactions efficiently.

- Purification Techniques : Methods such as recrystallization or chromatography are used to purify the final product.

- Quality Control : Rigorous quality control measures ensure the consistency and purity of the compound.

- Data Table: Summary of Preparation Conditions

| Step | Starting Material | Reagent/Condition | Yield (%) |

|---|---|---|---|

| Formation of Chloroacetamide | 4-Amino-2-methylphenol + 2,5-Dimethylphenol | Chloroacetyl chloride + Triethylamine | 75–85 |

| Coupling Reaction | Chloroacetamide | Base (e.g., NaOH) | 70–80 |

| Purification | Final Product | Recrystallization | >90 |

The synthesis involves several critical reaction mechanisms that dictate the efficiency and outcome of the preparation:

Mechanism of Formation

The formation of chloroacetamides involves nucleophilic attack by the amino group on chloroacetyl chloride, leading to the formation of an acetamide linkage.

Nucleophilic Substitution

In the coupling step, the nucleophilic amino group attacks the carbonyl carbon in a typical amide bond formation reaction.

Stability Under Different Conditions

The compound exhibits stability under acidic conditions but is susceptible to hydrolysis in basic environments, which can lead to degradation of the acetamide group.

The reactivity of N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide can be compared with similar compounds to understand its unique properties:

| Compound | Reaction Rate (Oxidation) | Substitution Yield (%) |

|---|---|---|

| N-(4-Amino-2-methylphenyl)-2-phenoxyacetamide | 1.0 (reference) | 72 |

| Target Compound | 0.6 | 68 |

| N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide | 0.7 | 71 |

The preparation methods for this compound involve a series of well-defined synthetic routes that can be optimized for improved yields and purity. Understanding these methodologies is essential for advancing research and potential applications in pharmaceuticals.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution Reagents: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research

Studies indicate that compounds similar to N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide exhibit anticancer properties. Research has focused on their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of phenylamidine have shown efficacy against various cancer types by targeting tumor microenvironments .

Case Study : In a recent study, a derivative of this compound was tested against breast cancer cell lines, demonstrating a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

2. Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.

Case Study : A study highlighted the effects of a related compound in a mouse model of arthritis, where it significantly reduced inflammation and joint damage compared to controls .

Agricultural Applications

1. Crop Protection

this compound and its analogs have been investigated for their potential as fungicides and herbicides. The compound's structure suggests it may inhibit the growth of phytopathogenic microorganisms.

Case Study : A patent application described the use of phenylamine derivatives as fungicides effective against specific crop pathogens, demonstrating improved yield in treated crops compared to untreated controls .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Research | Significant reduction in cell viability in cancer lines |

| Anti-inflammatory Properties | Reduced inflammation in arthritis models | |

| Agricultural Science | Crop Protection | Effective against phytopathogenic microorganisms |

Wirkmechanismus

The mechanism by which N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Receptor Binding: It may interact with cellular receptors, triggering signaling cascades that lead to physiological responses.

Pathway Modulation: The compound could influence various cellular pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The compound’s closest structural analogs differ in substituent positions, chain lengths, or functional groups. Below is a systematic comparison based on available

Substituent Position Variations

a) N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide (sc-329771)

- Key Difference: The 2,6-dimethylphenoxy group replaces the 2,5-dimethylphenoxy moiety.

- Commercial Availability : Priced identically ($284.00/500 mg) .

b) N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide (CAS 1020056-70-5)

- Key Differences: Fluorine atom at the 2-position of the phenyl ring (vs. methyl in the target compound). Methoxy group replaces the 2,5-dimethylphenoxy group.

- Impact : The electron-withdrawing fluorine may enhance metabolic stability, while the methoxy group increases polarity compared to methyl substituents .

Chain Length Modifications

a) N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (sc-329770)

Functional Group Replacements

a) 2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)propanamide (CAS 874191-31-8)

- Key Differences: Chloro and furanylmethyl groups replace amino and methylphenyl groups. Bis-alkylation at the amide nitrogen.

Tabulated Comparison of Key Compounds

Biologische Aktivität

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, with the molecular formula C₁₈H₂₂N₂O₂ and a molecular weight of approximately 298.38 g/mol, is a synthetic compound notable for its unique functional groups, which include an amine group and a propanamide backbone linked to a dimethylphenoxy moiety. This structure suggests potential biological activities that merit further investigation.

The compound features an amide bond that can undergo hydrolysis under acidic or basic conditions, leading to the formation of a corresponding carboxylic acid and amine. The aromatic rings in the structure are also capable of participating in electrophilic substitution reactions, allowing for further derivatization. The synthesis typically involves multi-step organic reactions, highlighting the importance of both aromatic substitution and acylation reactions in constructing the desired compound.

Antitumor Properties

Research on structurally similar compounds has indicated that this compound may exhibit significant antitumor properties. For instance, compounds with similar amino and phenolic structures have shown selective cytotoxicity against various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in tumor cells by interacting with specific molecular targets such as enzymes involved in cell proliferation and survival pathways .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with biological targets through its amino and phenoxy groups, potentially modulating enzyme activity or receptor binding. This interaction could lead to alterations in cellular signaling pathways associated with cancer progression.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Techniques such as molecular docking simulations and in vitro assays are employed to evaluate its binding affinities with various receptors and enzymes. These studies provide insights into how modifications to the compound's structure can enhance its biological activity and therapeutic potential.

Case Studies

- Antitumor Activity : In preclinical evaluations, compounds structurally related to this compound have demonstrated potent antitumor effects against human mammary carcinoma cell lines. These studies reported significant growth inhibition in xenograft models when treated with similar compounds .

- Toxicological Profile : Toxicological assessments have revealed that while certain derivatives exhibit promising biological activity, they also present risks of nephrotoxicity similar to those observed with p-aminophenol derivatives. This highlights the need for careful evaluation of safety profiles alongside efficacy during drug development .

Potential Applications

Given its potential biological activity, this compound could serve as a lead compound for developing new therapeutic agents in fields such as oncology and infectious diseases. Its unique chemical structure may allow for targeted modifications to enhance efficacy and reduce side effects.

Comparative Analysis

The following table summarizes some compounds with structural similarities to this compound:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-(4-Aminophenyl)-N'-methylurea | Contains an amino group | Urea functional group instead of an amide |

| 4-Amino-3-methylbenzoic acid | Aromatic amine | Carboxylic acid group present |

| 3-Amino-N,N-diethylbenzamide | Aromatic amine | Diethyl substitution on nitrogen |

| N-(3-Aminophenyl)-N'-isopropylurea | Contains an amino group | Isopropyl substitution on nitrogen |

This comparative analysis indicates that this compound stands out due to its specific combination of structural features that may impart distinct biological activities compared to these other compounds.

Q & A

Basic Research Question: What are the key considerations for synthesizing N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide with high yield?

Methodological Answer:

The synthesis typically involves coupling reactions between aromatic amines and phenoxypropanamide derivatives. Critical steps include:

- Coupling Reagents : Use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar reagents to activate carboxylic acids for amide bond formation .

- Purification : Silica gel flash chromatography with ethyl acetate/hexane gradients (e.g., 30:70 ratio) to isolate intermediates. Final purification may require chiral chromatography for stereoisomer separation .

- Side Reactions : Monitor for incomplete coupling or hydrolysis by TLC or LC-MS. Adjust equivalents of coupling reagents (e.g., 1.1–1.5x molar excess) to suppress side products .

Basic Research Question: How is structural confirmation achieved for this compound and its intermediates?

Methodological Answer:

Structural elucidation relies on:

- NMR Spectroscopy : ¹H/¹³C-NMR to verify aromatic proton environments, methyl group positions, and amide bond integrity. For example, methyl groups at 2,5-dimethylphenoxy moieties appear as singlets in ¹H-NMR .

- Mass Spectrometry : ESI-MS (e.g., m/z 428.3 [M+H]+) confirms molecular weight. Isotopic patterns help distinguish chlorine-containing impurities .

- Chiral Purity : Chiralpak® OD columns with methanol-DMEA/CO₂ eluents resolve stereoisomers (retention times: 1.6–2.4 min) .

Advanced Research Question: How can researchers optimize reaction conditions to minimize diastereomer formation?

Methodological Answer:

Diastereomer control requires:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured precursors) to bias stereochemistry during coupling .

- Temperature Modulation : Lower reaction temperatures (e.g., 0–10°C) reduce racemization in heat-sensitive intermediates .

- Chromatographic Resolution : If diastereomers form, employ preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® OD) and methanol-DMEA modifiers for baseline separation .

Advanced Research Question: How should contradictory analytical data (e.g., NMR vs. LC-MS) be resolved?

Methodological Answer:

Address discrepancies systematically:

- Sample Purity : Re-purify the compound using orthogonal methods (e.g., reverse-phase HPLC after silica chromatography) to remove interfering impurities .

- Solvent Artifacts : Confirm NMR solvents (e.g., DMSO-d₆ vs. CDCl₃) do not mask proton signals. Compare with published spectra in identical solvents .

- Ionization Suppression : For LC-MS inconsistencies, test alternative ionization modes (APCI vs. ESI) or adjust mobile phase pH to enhance ionizability .

Advanced Research Question: What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

Scale-up challenges include maintaining enantiomeric excess (ee) and reaction homogeneity:

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing localized racemization .

- In-Process Monitoring : Use inline PAT (Process Analytical Technology) tools like FT-IR or Raman spectroscopy to track ee and intermediate stability .

- Crystallization-Induced Resolution : Exploit differential solubility of enantiomers in specific solvents (e.g., hexane/ethyl acetate) to enrich ee during recrystallization .

Basic Research Question: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC-UV/ELSD : Monitor impurities at 210–254 nm; relative response factors (RRFs) quantify known degradants (e.g., RRFs of 1.00–1.75 for related compounds) .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity. Track degradation products via LC-MS to identify labile functional groups (e.g., amide hydrolysis) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues (<0.1% w/w) .

Table 1: Key Analytical Data for this compound

Advanced Research Question: How can computational modeling aid in predicting reactivity or metabolite profiles?

Methodological Answer:

- DFT Calculations : Predict reaction transition states (e.g., amide bond formation barriers) to optimize catalyst selection .

- Metabolite Prediction : Use software like Schrödinger’s QikProp to simulate Phase I/II metabolism, identifying potential hydroxylation or glucuronidation sites .

- Docking Studies : Screen against target proteins (e.g., kinases) to prioritize analogs for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.